molecular formula C29H23NO6 B11379923 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11379923
M. Wt: 481.5 g/mol
InChI Key: MHBXBGMBYCQVBG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxole moiety with a furochromenyl group, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the core structure. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as cesium carbonate . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE stands out due to its unique combination of a benzodioxole and furochromenyl group. Similar compounds include:

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C29H23NO6/c1-16-20-11-22-25(35-17(2)28(22)19-6-4-3-5-7-19)13-24(20)36-29(32)21(16)12-27(31)30-14-18-8-9-23-26(10-18)34-15-33-23/h3-11,13H,12,14-15H2,1-2H3,(H,30,31)

InChI Key

MHBXBGMBYCQVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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